molecular formula C10H4Cl3NO3 B14157611 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 302553-01-1

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14157611
CAS No.: 302553-01-1
M. Wt: 292.5 g/mol
InChI Key: DIMMLVONVUPWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family This compound is characterized by the presence of three chlorine atoms at positions 5, 6, and 8 on the quinoline ring, along with a carboxylic acid group at position 3 and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the chlorination of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride or thionyl chloride. The reaction mixture is usually heated to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

302553-01-1

Molecular Formula

C10H4Cl3NO3

Molecular Weight

292.5 g/mol

IUPAC Name

5,6,8-trichloro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H4Cl3NO3/c11-4-1-5(12)8-6(7(4)13)9(15)3(2-14-8)10(16)17/h1-2H,(H,14,15)(H,16,17)

InChI Key

DIMMLVONVUPWHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)C(=O)C(=CN2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.